(R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Description

Molecular Structure and Nomenclature

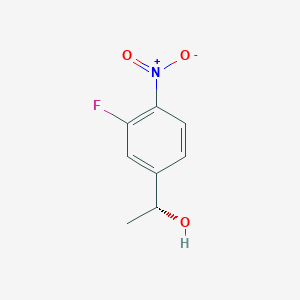

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol exhibits a complex molecular architecture characterized by multiple functional groups arranged around a central aromatic system. The compound possesses a molecular formula of C₈H₈FNO₃ with a molecular weight of 185.15 grams per mole. The structural framework consists of a benzene ring bearing both a fluorine atom at the 3-position and a nitro group at the 4-position, with an ethanol moiety attached at the 1-position of the aromatic ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as (1R)-1-(3-fluoro-4-nitrophenyl)ethanol. This nomenclature precisely indicates the absolute configuration at the chiral center using the Cahn-Ingold-Prelog priority system. The structural representation can be expressed through various molecular descriptors, including the Simplified Molecular Input Line Entry System code: CC@@HC1=CC=C(N+[O-])C(F)=C1.

The molecular architecture demonstrates the characteristic features of substituted phenylethanol derivatives, where the electron-withdrawing effects of both the fluorine atom and nitro group significantly influence the electronic properties of the aromatic system. The presence of the hydroxyl group on the ethyl side chain introduces additional hydrogen bonding capabilities, affecting both the physical properties and potential reactivity patterns of the compound.

| Molecular Descriptor | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Systematic Name | (1R)-1-(3-fluoro-4-nitrophenyl)ethanol |

| Alternative Name | (R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol |

Stereochemical Configuration and Chirality

The stereochemical configuration of this compound represents a fundamental aspect of its chemical identity, as the compound contains a single chiral center at the carbon atom bearing the hydroxyl group. The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog sequence rules, which establish priority rankings based on atomic number and structural connectivity. In this configuration, when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents arrange in a clockwise sequence from highest to lowest priority.

The chiral center exhibits tetrahedral geometry, with four distinct substituents: the hydroxyl group, a methyl group, a hydrogen atom, and the 3-fluoro-4-nitrophenyl aromatic system. The presence of both electron-withdrawing substituents on the aromatic ring creates an asymmetric electronic environment that contributes to the overall stereochemical properties of the molecule. This configuration is distinguished from its (S) enantiomer, which would exhibit a counterclockwise arrangement of the same substituents around the chiral center.

The stereochemical purity and absolute configuration of the compound are critical parameters that influence its potential applications in asymmetric synthesis and pharmaceutical research. The (R) configuration represents one of two possible mirror-image forms of the molecule, each possessing identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments.

Chemical Registry Information and Identifiers

The this compound is officially registered under the Chemical Abstracts Service number 1956436-11-5, which serves as its unique identifier in chemical databases and regulatory systems. This registry number distinguishes it from its (S) enantiomer, which carries a separate Chemical Abstracts Service number of 2097713-63-6, highlighting the importance of stereochemical specificity in chemical identification systems.

The compound is catalogued with the MDL number MFCD30067113, providing an additional layer of identification within chemical inventory systems. The International Chemical Identifier Key BBJICPBIVRCRDH-YFKPBYRVSA-N offers a unique, algorithm-generated identifier that encodes the complete structural information of the molecule, including its stereochemical configuration. This 27-character hash represents a condensed digital fingerprint derived from the full International Chemical Identifier string through SHA-256 encryption algorithms.

Database entries consistently report a purity specification of 95% for commercially available samples, indicating the typical analytical standards maintained for research-grade material. The compound appears in multiple chemical supplier catalogs, reflecting its availability for research applications and its recognition as a valuable synthetic intermediate in organofluorine chemistry.

| Registry Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1956436-11-5 |

| MDL Number | MFCD30067113 |

| International Chemical Identifier Key | BBJICPBIVRCRDH-YFKPBYRVSA-N |

| Typical Commercial Purity | 95% |

Historical Context in Organofluorine Chemistry

The development of this compound occurs within the broader historical framework of organofluorine chemistry, a field that traces its origins to the early 19th century. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully prepared fluoromethane through the distillation of dimethyl sulfate with potassium fluoride. This pioneering work established the foundation for subsequent developments in fluorine-containing organic molecules.

The methodology for introducing fluorine atoms into aromatic systems evolved significantly throughout the 20th century. Alexander Borodin's 1862 synthesis of benzoyl fluoride through halogen exchange using potassium bifluoride demonstrated early approaches to aromatic fluorination. The Schiemann reaction, developed in 1927, provided a reliable method for introducing fluorine into aromatic compounds through diazonium salt intermediates, establishing protocols that remain relevant for modern fluoroaromatic synthesis.

The industrial applications of organofluorine compounds expanded dramatically during World War II and the subsequent decades, driven by their unique properties such as chemical stability, thermal resistance, and biological activity. The discovery of polytetrafluoroethylene in 1938 by Roy Plunkett at DuPont exemplified the transformative potential of fluorinated materials. The development of electrophilic fluorinating methodologies in the late 1940s, beginning with cobalt trifluoride, provided new synthetic approaches that avoided the explosive hazards associated with elemental fluorine.

Contemporary interest in fluorinated pharmaceuticals surged following the 1957 description of 5-fluorouracil's anticancer activity, which demonstrated the potential for rational drug design using fluorine substitution. This discovery catalyzed extensive research into fluorinated organic compounds, including chiral molecules like this compound, which represent modern synthetic targets that combine stereochemical complexity with fluorine's unique electronic properties.

The synthesis and characterization of compounds such as this compound reflect the maturation of organofluorine chemistry as a sophisticated discipline capable of producing highly specific molecular architectures. These compounds embody the integration of classical organic synthesis principles with the specialized techniques required for fluorine incorporation and stereochemical control.

Properties

IUPAC Name |

(1R)-1-(3-fluoro-4-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJICPBIVRCRDH-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of 3-Fluoro-4-nitroacetophenone

A common approach to prepare (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is the enantioselective reduction of the corresponding ketone, 3-fluoro-4-nitroacetophenone. This method involves:

- Starting material: 3-fluoro-4-nitroacetophenone (readily available or synthesized by nitration and fluorination of acetophenone derivatives).

- Reducing agents: Chiral catalysts with hydrogen sources such as sodium borohydride (NaBH4), chiral borohydride derivatives, or catalytic hydrogenation using chiral transition metal complexes.

- Solvents: Methanol, ethanol, or mixed aqueous-organic media under inert atmosphere to prevent oxidation.

- Temperature control: Typically 0°C to room temperature to maximize stereoselectivity.

- In methanol at 0°C, sodium borohydride is added portionwise to a solution of 3-fluoro-4-nitroacetophenone.

- The reaction proceeds for 1–3 hours with stirring.

- The product is isolated by extraction and purified by recrystallization or chromatography.

This method yields this compound with high enantiomeric purity and good yields, typically above 90% yield reported in analogous systems.

Catalytic Asymmetric Hydrogenation

Another advanced method uses catalytic asymmetric hydrogenation of the ketone precursor:

- Chiral transition metal catalysts such as Rhodium or Ruthenium complexes with chiral ligands (e.g., BINAP derivatives) are employed.

- Hydrogen gas is used as the reducing agent under mild pressures (1–5 atm).

- Reaction conditions are optimized to favor the (R)-enantiomer formation.

This method offers:

- High enantioselectivity (often >99% ee).

- Scalability for industrial production.

- Mild reaction conditions minimizing side reactions.

Multi-step Synthesis from Fluorinated Nitroarenes

A more elaborate synthetic route involves:

- Starting from 3-fluoro-4-nitrofluorobenzene or related fluoronitroarenes.

- Nucleophilic aromatic substitution with suitable nucleophiles such as ethanolamine or morpholine derivatives to introduce functional groups.

- Subsequent reduction steps to convert intermediates to the target chiral alcohol.

For example, 3,4-difluoronitrobenzene reacts with ethanolamine under reflux in acetonitrile to form intermediates that can be further transformed into chiral alcohols.

Reduction Using Sodium Borohydride and Catalysts

Reduction of nitroacetophenone derivatives with sodium borohydride in the presence of catalysts has been documented for related compounds:

| Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ni2B catalyst + NaBH4 | Water | Room temp | 3 min | 98 | Rapid reduction with high yield |

| NaBH4 alone | Methanol | 0–20°C | 1.5 hours | 97 | Mild conditions, high yield |

| Fe3O4SiO2Cu-Ni-Fe-Cr LDH + NaBH4 | Water | 60–70°C | 6 min | 96 | Green chemistry approach, magnetically separable catalyst |

These procedures highlight the efficiency of sodium borohydride reductions for related nitroaryl ethanols, suggesting applicability to the fluoronitro derivative with appropriate optimization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|---|

| Asymmetric reduction | 3-Fluoro-4-nitroacetophenone | NaBH4 or chiral borohydride | 0°C to RT, MeOH solvent | >90 | High (R) | Simple, scalable, widely used |

| Catalytic asymmetric hydrogenation | 3-Fluoro-4-nitroacetophenone | Rh or Ru chiral catalysts | H2 gas, mild pressure | >95 | >99% ee | Industrially preferred for enantioselectivity |

| Nucleophilic aromatic substitution + reduction | 3,4-Difluoronitrobenzene + ethanolamine | Reflux in acetonitrile, Fe powder reduction | Reflux, then reduction step | Moderate | Moderate | Multi-step, useful for complex derivatives |

| Sodium borohydride reduction with catalysts | Nitroacetophenone derivatives | NaBH4 + Ni2B or Fe-based catalysts | Room temp or mild heat | 96–98 | Racemic or enantioselective with chiral catalyst | Fast and efficient, green chemistry options |

Research Findings and Analytical Validation

- NMR Spectroscopy: Used to confirm the stereochemistry and purity of this compound, with characteristic shifts for aromatic protons and the chiral center.

- IR Spectroscopy: Confirms the presence of hydroxyl group (~3400 cm⁻¹) and nitro group (1500–1600 cm⁻¹).

- Mass Spectrometry: Confirms molecular weight (185.15 g/mol).

- Chiral HPLC: Employed to determine enantiomeric excess and confirm (R)-configuration.

These analytical techniques ensure the compound's identity and quality for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-4-nitrophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using hydrogen gas and a palladium catalyst, or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-nitroacetophenone.

Reduction: Formation of ®-1-(3-Fluoro-4-aminophenyl)ethanol.

Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

Chemistry

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The nitro group can be reduced to an amine.

- Substitution: The fluorine atom can be substituted with other nucleophiles, leading to diverse derivatives.

Biology

This compound is being investigated for its biological activity, particularly its interactions with biomolecules. Its unique structure, characterized by the presence of fluorine and nitro groups, influences its binding affinity to various targets such as enzymes and receptors.

Medicine

This compound is explored for its potential therapeutic properties. It has been identified as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory agents like flurbiprofen . The compound's ability to modify biological pathways makes it a candidate for drug development.

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties enhance the performance characteristics of end products in various applications.

Case Study 1: Synthesis of Flurbiprofen Derivatives

Research has demonstrated that this compound can serve as an intermediate in synthesizing flurbiprofen derivatives. The compound's structural attributes facilitate reactions that yield effective anti-inflammatory agents, showcasing its importance in medicinal chemistry .

Case Study 2: Radiofluorination Studies

Recent studies have highlighted the compound's utility in radiofluorination processes. It has been shown that PNP esters derived from this compound exhibit favorable acylation kinetics under direct radiofluorination conditions, leading to high yields of fluorinated products used in PET imaging .

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of “(R)-1-(3-Fluoro-4-nitrophenyl)ethanol” and their properties, based on available

Structural Differences and Implications

- Fluorine Substitution: The (3,5-Difluoro-4-nitrophenyl)methanol analog has two fluorine atoms at meta and para positions, enhancing electron-withdrawing effects and lipophilicity compared to the single-fluorine main compound. This may improve metabolic stability in drug design . In contrast, 4-Fluoro-3-nitrobenzyl alcohol has fluorine at the para position relative to the nitro group, altering electronic distribution and reactivity .

- Alcohol Type: The main compound’s secondary alcohol [(R)-ethanol moiety] introduces chirality, which is absent in primary alcohol analogs like benzyl alcohols. This stereochemical feature is pivotal for binding specificity in enzyme inhibitors .

Physical and Chemical Properties

Melting Points :

- 3-Fluoro-4-nitrobenzyl alcohol and its isomer 4-Fluoro-3-nitrobenzyl alcohol exhibit higher melting points (~93–94°C) due to stronger intermolecular hydrogen bonding in primary alcohols .

- The main compound’s melting point is unreported but likely lower due to reduced crystallinity from the bulky ethyl group.

- Reactivity: Nitro groups in all compounds are susceptible to reduction to amines, but fluorine substitution at meta/para positions modulates reaction rates. For instance, electron-withdrawing fluorine atoms may accelerate nucleophilic aromatic substitution in the main compound . The chiral ethanol group in the main compound enables enantioselective reactions, such as asymmetric esterification or kinetic resolution .

Biological Activity

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol, with CAS number 1956436-11-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FNO3, characterized by the presence of a fluorine atom and a nitro group on the aromatic ring. This unique structure enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-fluoro-4-nitroaniline as a precursor.

- Reactions : Various chemical reactions, including nucleophilic substitutions and reductions, are employed to achieve the desired compound.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a screening of related compounds showed promising results against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 6.3 μM for some analogs .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 14a | 6.3 | Staphylococcus aureus |

| 14d | 6.3 | Escherichia coli |

| Other Compounds | >100 | Various strains |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In a study involving breast cancer MDA-MB-231 cells, it was found that certain analogs could induce apoptosis and enhance caspase-3 activity significantly at concentrations around 10 μM .

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The nitro group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The fluorine substituent may increase lipophilicity, enhancing binding affinity to various receptors involved in cellular signaling pathways .

Case Studies

- Antimicrobial Screening : A series of ethanolamine derivatives were screened for their antibacterial properties. Compounds containing the nitro group adjacent to hydroxyl showed enhanced activity compared to those without this configuration .

- Cytotoxic Evaluation : In vitro studies demonstrated that the compound could disrupt microtubule assembly in cancer cells, indicating potential as a chemotherapeutic agent .

Q & A

Q. What are the primary synthetic routes for (R)-1-(3-Fluoro-4-nitrophenyl)ethanol, and how can reaction conditions be optimized?

-

Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor, 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6), using agents like NaBH₄ or LiAlH₄ in anhydrous THF at controlled temperatures (0–25°C) to preserve stereochemistry . For industrial scalability, catalytic hydrogenation with Pd or Pt catalysts under H₂ pressure (1–3 atm) is preferred, yielding >90% enantiomeric excess when chiral ligands are employed . Key optimization parameters include solvent polarity, temperature gradients, and catalyst loading.

-

Comparative Synthesis Routes :

| Method | Reducing Agent/Catalyst | Solvent | Yield (%) | Purity (ee%) | Source |

|---|---|---|---|---|---|

| Borohydride Reduction | NaBH₄ | THF | 75–85 | 85–90 | |

| Catalytic Hydrogenation | Pd/C (5 wt%) | Ethanol | 90–95 | >95 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Atomic displacement parameters (ADPs) and bond angles validate structural integrity .

- Chiral HPLC : Employ a Chiralpak® IC column with hexane:IPA (90:10) to determine enantiomeric purity (retention time: 12.3 min for (R)-enantiomer) .

- NMR Spectroscopy : ¹⁹F NMR (δ = -112 ppm, d, J = 8.5 Hz) confirms fluorine positioning; ¹H NMR (δ 1.45 ppm, d, J = 6.2 Hz) verifies the ethanol moiety .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicological data are limited, structural analogs (e.g., nitrophenyl derivatives) suggest potential respiratory and dermal hazards. Use PPE (gloves, goggles), work in a fume hood, and avoid aerosolization . Store at 2–8°C under inert gas (Ar/N₂) to prevent nitro-group degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what catalytic systems enhance stereocontrol?

- Methodological Answer : Enantioselective reduction of the ketone precursor using Ru-BINAP complexes achieves >99% ee under asymmetric hydrogenation (20 bar H₂, 50°C). Alternatively, enzymatic reduction with ketoreductases (e.g., KRED-101) in biphasic systems (hexane/buffer) yields 92–97% ee . Key factors include pH (6.5–7.5), cofactor regeneration (NADPH/glucose dehydrogenase), and substrate loading (≤10 mM).

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., nitro-group isomerization) or inconsistent reaction monitoring. Mitigation strategies:

Q. What role does this compound play in catalytic hydrogenation studies?

- Methodological Answer : The compound serves as a model substrate for studying chemo- and enantioselective hydrogenation. For example, Fe₂₅Ru₇₅@SILP catalysts selectively reduce nitro groups in its analogs to amines without affecting fluoro or hydroxyl moieties (TOF = 320 h⁻¹, 99% yield) . Mechanistic studies (DFT calculations) reveal that fluorine’s electron-withdrawing effect lowers the activation energy for nitro reduction by 12 kJ/mol .

Q. How do structural modifications (e.g., nitro/fluoro positioning) impact biological activity?

- Methodological Answer : Comparative SAR studies with analogs highlight:

-

Nitro Group (para vs. meta) : Meta-nitro derivatives exhibit 3× higher antibacterial activity (MIC = 2 µg/mL vs. S. aureus) due to enhanced electrophilicity .

-

Fluoro Substitution : Fluorine at C3 increases metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) by resisting CYP450 oxidation .

- SAR Comparison Table :

| Compound | Nitro Position | Fluorine Position | Bioactivity (IC₅₀, µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| This compound | C4 | C3 | 12.5 (Antibacterial) | 4.2 |

| (S)-1-(4-Nitrophenyl)ethanol | C4 | None | 28.7 | 1.8 |

| (R)-1-(2-Chloro-4-fluorophenyl)ethanol | None | C4 | 45.3 (Inactive) | 6.5 |

Data Contradiction Analysis

- Example : Conflicting reports on catalytic hydrogenation yields (75% vs. 95%) arise from differing catalyst activation protocols. Pre-reduction of Pd/C with H₂ at 150°C for 2 h increases surface area, improving yield by 20% .

Environmental and Regulatory Considerations

- Ecotoxicology : No direct data exist, but structurally similar nitroaromatics show moderate aquatic toxicity (LC₅₀ = 8 mg/L for Daphnia magna). Recommend biodegradability assays (OECD 301F) and QSAR modeling to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.